2-(4-methylbenzoyl)-1H-indol-3-amine
Overview
Description
2-(4-methylbenzoyl)-1H-indol-3-amine is a useful research compound. Its molecular formula is C16H14N2O and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole molecules, have been found to be effective against various strains of microorganisms .
Mode of Action
It is likely that the compound interacts with its targets in a way that disrupts their normal function, leading to the inhibition of microbial growth .
Biochemical Pathways
It is known that benzimidazole molecules, which share a similar structure, can interfere with the normal functioning of microorganisms, suggesting that they may affect a variety of biochemical pathways .
Result of Action
The result of the action of 2-(4-methylbenzoyl)-1H-indol-3-amine is likely the inhibition of microbial growth, given the antimicrobial activity observed in structurally similar compounds . The exact molecular and cellular effects depend on the specific targets and pathways affected by the compound.
Biochemical Analysis
Biochemical Properties
2-(4-methylbenzoyl)-1H-indol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic applications or as a research tool.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, affecting its long-term effects on cellular function . Understanding these temporal effects is crucial for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage effects are essential for determining the appropriate usage of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the degradation of aromatic compounds . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation
Subcellular Localization
This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, affecting its role in cellular processes
Properties
IUPAC Name |
(3-amino-1H-indol-2-yl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-10-6-8-11(9-7-10)16(19)15-14(17)12-4-2-3-5-13(12)18-15/h2-9,18H,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIQLGRWDHKSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.